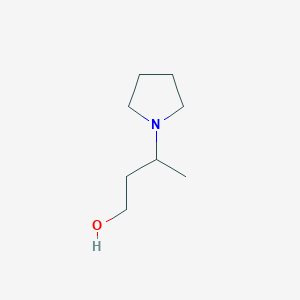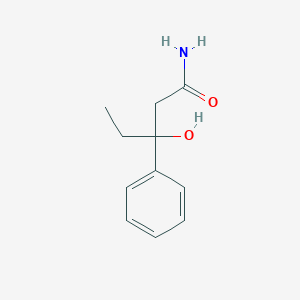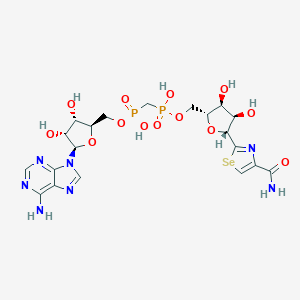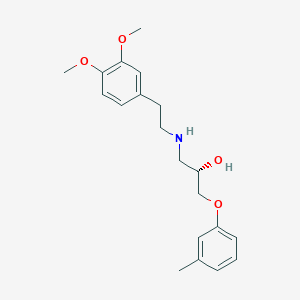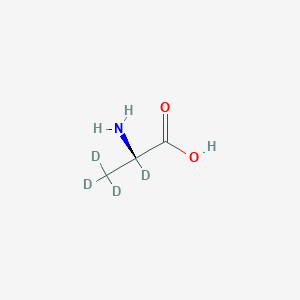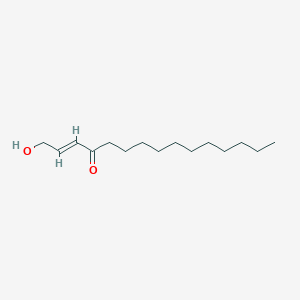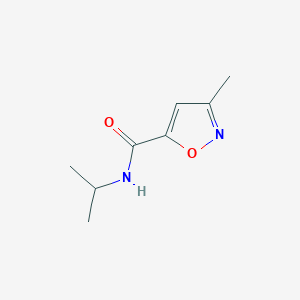
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of similar oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, which are known for their applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of oxazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole involves a three-step process starting from diaminomaleodinitrile . Similarly, aromatic polyamides containing oxazole structures were synthesized using direct polycondensation methods . Another example is the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which was achieved by condensation and cyclization reactions . These methods could potentially be adapted for the synthesis of "3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The structure of these compounds can be confirmed using techniques such as single-crystal X-ray diffraction, as demonstrated for the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, which could provide insights into the structural aspects of similar oxazole derivatives .
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The papers describe the synthesis of oxazole-containing compounds, which often involves cyclization and condensation reactions . For example, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles was reported using a one-pot synthesis from 3-methyl isoxazole-5-carboxylic acid . These reactions are crucial for the formation of the oxazole ring and the introduction of various substituents that define the properties of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be high, as indicated by the decomposition temperatures of 332.6 °C and 374.1 °C for two nitrogen-rich energetic compounds . Aromatic polyamides with oxazole units also showed high thermal properties, with glass transition temperatures between 280 and 354°C and thermal decomposition temperatures from 376 to 421°C . These properties are important for the potential applications of oxazole derivatives in materials that require high thermal stability. Additionally, the solubility of these compounds in various organic solvents was found to be good, which is beneficial for their processing and use in different applications .
properties
IUPAC Name |
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)9-8(11)7-4-6(3)10-12-7/h4-5H,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGCHHGMDGNAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-propan-2-yl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




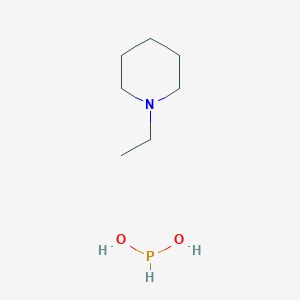
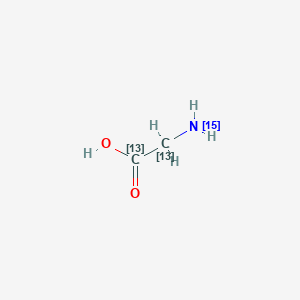
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
